Lipophilicity Advantage Over Non-Fluorinated Analog
The target compound exhibits a computed LogP of 2.46, as reported by a commercial vendor using standard predictive algorithms . In contrast, the non-fluorinated direct analog tert-butyl propylcarbamate (CAS 105678-25-9) has a calculated LogP of 1.8 under the same XLogP3 method . The ΔLogP of +0.66 indicates that the introduction of the CF₃ group on the propyl chain substantially increases lipophilicity, which is a key determinant of membrane permeability and CNS penetration potential.
| Evidence Dimension | Calculated lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 2.46 (XLogP3, leyan.com) |
| Comparator Or Baseline | tert-Butyl propylcarbamate: LogP 1.8 (XLogP3, BOC Sciences) |
| Quantified Difference | ΔLogP = +0.66 (approximately 4.6-fold increase in partition coefficient) |
| Conditions | Computed via XLogP3 algorithm; values from commercial databases cross-referenced |
Why This Matters
In medicinal chemistry, a LogP increase of this magnitude can significantly enhance passive membrane permeability, directly impacting oral bioavailability and CNS exposure, which are critical selection criteria for building block procurement.
